1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
This compound is a urea derivative featuring a 1-methylindoline moiety linked to a 4-methylpiperazine group via an ethyl chain, with a thiophen-2-ylmethyl substituent on the urea nitrogen. The 4-methylpiperazine group enhances solubility and bioavailability, while the thiophene and indoline moieties may contribute to aromatic stacking or receptor binding .
Properties
IUPAC Name |
1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5OS/c1-25-9-11-27(12-10-25)21(16-24-22(28)23-15-19-4-3-13-29-19)17-5-6-20-18(14-17)7-8-26(20)2/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJWFRNFBAZMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H26N4OS
- Molecular Weight : 350.49 g/mol
- CAS Number : Not specified in available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and piperazine precursors. The incorporation of thiophene and urea functionalities is crucial for enhancing the biological activity of the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including renal cancer cells (Caki cells). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Caki Cells | 9.88 | Induction of apoptosis |
| HUVEC Cells | 179.03 | Inhibition of endothelial cell proliferation |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit HDAC1, leading to alterations in gene expression associated with cell survival and apoptosis.
- Modulation of Apoptotic Pathways : It influences the expression levels of key proteins such as Bax and Bcl-2, promoting apoptotic signaling pathways.
- Molecular Docking Studies : These studies suggest stable interactions with critical residues in target enzymes, indicating a strong binding affinity that correlates with observed biological activities.
Study 1: Evaluation in Renal Cancer Models
A detailed study explored the efficacy of this compound in renal cancer models, demonstrating its ability to induce significant apoptosis in Caki cells. This was supported by:
- Increased levels of pro-apoptotic markers.
- Decreased levels of anti-apoptotic proteins.
Study 2: Comparative Analysis with Other Urea Derivatives
In a comparative study involving various urea derivatives, this compound showed superior activity against tumor cells compared to other analogs. The structural modifications contributed to enhanced binding affinity and selectivity towards cancerous cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Urea Derivatives with Piperazine and Heterocyclic Substituents
Several urea-based compounds share structural similarities with the target molecule, differing primarily in their aromatic and heterocyclic substituents. Key examples include:
1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i)
- Structure : Contains a phenyl group and a thiazole-linked piperazine moiety.
- Data :
- Yield: 87.8%
- Molecular Weight: 466.2 g/mol (ESI-MS)
- Higher yield suggests synthetic accessibility .
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea
- Structure: Features an indenopyrazole core and a dimethylthiazole group.
- Comparison: The indenopyrazole system may enhance π-π interactions, while the dimethylthiazole could influence metabolic stability .
Thiophene-Containing Analogues
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)
- Structure : Lacks the urea and indoline groups but retains the thiophene and 4-methylpiperazine.
- Data : Synthesized via ketone formation; used in antimicrobial studies.
Physicochemical and Pharmacological Data
Table 2: Pharmacological Insights
Critical Analysis of Structural Motifs
- Urea Backbone : Present in the target compound and 11i, it enables hydrogen bonding with biological targets, a feature absent in MK45/RTC5.
- Thiophene vs. Thiazole : Thiophene (target compound) offers electron-rich aromaticity, while thiazole (11i) introduces nitrogen-based polarity, affecting solubility and target interactions.
- 4-Methylpiperazine : Common across all analogues, this group improves pharmacokinetic properties but may introduce off-target effects (e.g., histamine receptor binding).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
